(R)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic name “(R)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid” adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. The parent heterocycle is a thiazole , a five-membered aromatic ring containing one sulfur atom at position 1 and one nitrogen atom at position 3. The substituents are numbered based on their positions relative to the heteroatoms:
- Carboxylic acid group at position 5.
- 1-(((Benzyloxy)carbonyl)amino)ethyl group at position 2.
The benzyloxycarbonyl (Cbz) moiety, a carbamate protecting group, is appended to the ethylamine side chain via a carbonyl linkage. The stereochemical descriptor (R) specifies the configuration at the chiral center within the ethyl group. The full name reflects the compound’s hierarchical structure, prioritizing functional groups and substituents in accordance with IUPAC priority rules.
Molecular Architecture and Functional Group Analysis
The molecular architecture comprises three key components:
- Thiazole core : A planar, aromatic heterocycle with delocalized π-electrons across the sulfur and nitrogen atoms.
- Carboxylic acid substituent : Positioned at carbon 5, this group introduces acidity (pKa ~2–3) and hydrogen-bonding capacity.
- Chiral ethyl-Cbz side chain : A two-carbon chain at carbon 2 bearing a Cbz-protected amine.
Functional group interactions :
- The carboxylic acid participates in ionic interactions and salt formation.
- The Cbz group acts as a temporary protective moiety for the amine, preventing undesired reactivity during synthetic steps.
- The thiazole ring contributes to aromatic stacking and dipole-dipole interactions due to its electron-deficient nature.
Molecular formula : $$ \text{C}{15}\text{H}{17}\text{N}3\text{O}4\text{S} $$, calculated from the structural framework.
Stereochemical Configuration Analysis at Chiral Centers
The compound’s single chiral center resides on the ethyl side chain at carbon 2 of the thiazole ring. Applying the Cahn-Ingold-Prelog (CIP) rules :
- Priority assignment :
- Group 1 : Thiazole ring (highest priority due to sulfur’s atomic number).
- Group 2 : $$-$$NHC(O)OCH$$2$$C$$6$$H$$5$$ (Cbz-protected amine).
- Group 3 : $$-$$CH$$3$$ (methyl group from ethyl chain).
- Group 4 : Hydrogen (lowest priority).
- Stereochemical determination :
- With the hydrogen oriented away (lowest priority), the remaining groups are ordered 1 → 2 → 3 .
- A clockwise arrangement yields the R configuration , as depicted below:
$$
\begin{array}{ccc}
& \text{Thiazole} & \
\text{Cbz-NH} & \longrightarrow & \text{CH}_3 \
& \text{(R configuration)} & \
\end{array}
$$
This configuration influences molecular recognition in biological systems and synthetic coupling reactions.
Comparative Structural Analysis with Thiazole Carboxylic Acid Derivatives
The structural uniqueness of (R)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid becomes evident when compared to related derivatives:
Key distinctions :
- Steric bulk : The Cbz-ethyl group introduces steric hindrance, altering binding kinetics compared to smaller substituents like $$-$$NH$$_2$$.
- Chirality : The (R)-configured ethyl side chain enables enantioselective interactions absent in achiral derivatives.
- Protective group utility : The Cbz moiety permits selective deprotection under mild acidic conditions, a feature critical for stepwise synthesis.
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-[(1R)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-9(12-15-7-11(21-12)13(17)18)16-14(19)20-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,19)(H,17,18)/t9-/m1/s1 |
InChI Key |
XWARFFHSKGUJQR-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(S1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Coupling to the Thiazole Core
The ethylamine side chain is coupled to the thiazole at C2 via a palladium-catalyzed cross-coupling reaction. For example, Suzuki-Miyaura coupling using a boronic ester derivative of the Cbz-protected amine and a bromothiazole intermediate could achieve this linkage.
Optimization of Reaction Conditions
Hydrolysis of the Ester to Carboxylic Acid
The methyl ester at C5 is hydrolyzed to the carboxylic acid using 0.1 M NaOH, as demonstrated in the synthesis of 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid. Critical parameters include:
Stereochemical Integrity
Maintaining the (R)-configuration requires mild reaction conditions during Cbz protection and coupling steps. Chiral HPLC or polarimetry confirms enantiomeric excess (>99% ee).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Epimerization Risk : Hydrolysis under strongly acidic or basic conditions may racemize the chiral center. Using buffered conditions (pH 7–8) during Cbz deprotection mitigates this.
-
Byproduct Formation : Unreacted thiourea in cyclization steps is removed via recrystallization from chloroform/methanol.
Industrial-Scale Considerations
Chemical Reactions Analysis
Deprotection Reactions
The Cbz-protected amine undergoes catalytic hydrogenolysis under standard conditions:
-
Reagents : H₂ (1 atm) with 10% Pd/C catalyst in methanol/THF (1:1)
-
Product : Primary amine derivative (2-(1-aminoethyl)thiazole-5-carboxylic acid)
Key Consideration :
The thiazole ring remains intact under these conditions, with no observed reduction of sulfur or nitrogen heteroatoms.
Carboxylic Acid Reactivity
The carboxylic acid group participates in nucleophilic acyl substitution reactions:
Applications :
-
Ester derivatives serve as intermediates for prodrug development .
-
Amidation with amino acids enables peptide-thiazole hybrid synthesis (e.g., 5b , 5e in ).
Thiazole Ring Reactivity
The electron-rich thiazole undergoes electrophilic substitution at the 4-position:
Structural Impact :
Substituents at the 4-position enhance π-stacking in drug-receptor interactions, as seen in antibacterial thiazole derivatives .
Redox Reactions
Selective reduction/oxidation of functional groups:
-
Cbz Group Oxidation :
KMnO₄ in acidic H₂O oxidizes the benzyl moiety to benzoic acid (rarely employed due to competing thiazole degradation). -
Amine Oxidation :
After deprotection, the primary amine reacts with NaNO₂/HCl to form a nitroso derivative (useful for diazonium salt generation) .
Salt Formation
The carboxylic acid forms pharmaceutically relevant salts:
| Counterion | Conditions | Application |
|---|---|---|
| Sodium Salt | NaOH, H₂O/EtOH | Improves aqueous solubility |
| Hydrochloride | HCl gas in diethyl ether | Stabilizes amine intermediates |
Synthetic Utility
This compound serves as a building block in:
-
Antibacterial Agents : Coupling with β-lactams enhances activity against Staphylococcus aureus (MIC: 0.125–12.5 μg/mL) .
-
Peptidomimetics : Thiazole incorporation mimics peptide backbones, as demonstrated in cysteine-derived structures .
Stability Considerations
Scientific Research Applications
Antidiabetic Properties
Thiazole derivatives, including (R)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid, have been investigated for their antidiabetic effects. A study highlighted that similar thiazole compounds ameliorated insulin sensitivity and reduced hyperlipidemia in diabetic models. Specifically, the administration of thiazole derivatives led to significant decreases in serum glucose levels and improvements in lipid profiles, indicating their potential as therapeutic agents for Type 2 diabetes mellitus (T2DM) .
Antioxidant Activity
The antioxidant properties of thiazole derivatives are crucial for their effectiveness against oxidative stress-related diseases. Research has shown that these compounds can enhance the levels of endogenous antioxidants such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while simultaneously reducing malondialdehyde (MDA) levels, which is a marker of oxidative damage . This suggests that (R)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid may play a protective role against oxidative stress.
Antibacterial Activity
Thiazole compounds have also demonstrated significant antibacterial activity. Studies on related thiazole derivatives indicated their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, certain derivatives exhibited broad-spectrum antibacterial effects comparable to established antibiotics like ciprofloxacin . The structure-activity relationship analysis revealed that modifications on the thiazole ring could enhance antibacterial potency, making these compounds promising candidates for developing new antimicrobial agents.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of thiazole derivatives is essential for optimizing their pharmacological properties. Research indicates that specific substitutions on the thiazole ring can significantly influence the biological activity of these compounds:
Case Studies and Experimental Findings
Several studies have documented the efficacy of thiazole derivatives in various experimental models:
- Diabetes Model : In a streptozotocin-induced diabetic rat model, administration of a related thiazole compound resulted in normalized blood glucose levels and improved insulin sensitivity after four weeks of treatment. Histopathological examinations supported these findings by showing restored pancreatic morphology .
- Antibacterial Testing : A series of synthesized thiazole derivatives were tested against Mycobacterium smegmatis, revealing that some compounds exhibited minimum inhibitory concentrations comparable to existing treatments, suggesting potential for further development as antitubercular agents .
Mechanism of Action
The mechanism of action of ®-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the aminoethyl group can participate in hydrogen bonding and electrostatic interactions. The thiazole ring provides a rigid scaffold that can interact with various biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid
Ethyl 2-amino-1,3-benzothiazole-5-carboxylate
- Structure: Benzothiazole core with an ester group (ethyl) at position 5 and an unprotected amino group at position 2. Molecular Formula: C₁₀H₁₀N₂O₂S Molecular Weight: 222.27 g/mol .
- Comparison : The lack of a Cbz-protected amine increases reactivity but reduces stability under acidic or enzymatic conditions. The ester group (vs. carboxylic acid) lowers solubility in aqueous media.
Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate
- Structure: Features a dihydrothiazole ring with benzoylamino and imino substituents. Synthesis: Derived from thiourea and bromine in acetic acid .
Functional Group Variations
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid
- Structure : Bromine at position 2 and methyl at position 4.
- Comparison : The bromo substituent enhances electrophilicity, making it more reactive in Suzuki-Miyaura couplings compared to the Cbz-protected ethylamine group in the target compound.
2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid
- Structure: Benzodioxolyloxy substituent at position 2. Molecular Formula: C₁₂H₉NO₅S Molecular Weight: 279.27 g/mol .
Data Table: Key Parameters of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |
|---|---|---|---|---|
| (R)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid | C₁₄H₁₅N₂O₄S | 307.34 | Cbz-protected ethylamine, carboxylic acid | Chiral, polar, enzymatically stable |
| 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid | C₁₃H₁₂N₂O₄S | 292.31 | Cbz-protected methylamine | Lower steric hindrance, higher solubility |
| Ethyl 2-amino-1,3-benzothiazole-5-carboxylate | C₁₀H₁₀N₂O₂S | 222.27 | Unprotected amino, ethyl ester | Reactive amine, lipophilic |
| 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid | C₅H₄BrNO₂S | 222.07 | Bromo, methyl | Electrophilic, coupling-ready |
Biological Activity
(R)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, drawing from various studies and findings.
Structure-Activity Relationship (SAR)
The thiazole ring is recognized as a significant pharmacophore, contributing to the biological activity of numerous derivatives. The presence of substituents on the thiazole ring can greatly influence its efficacy against various biological targets.
Key Findings
- Antimicrobial Activity : Thiazole derivatives have shown promising results against a range of pathogens. For instance, compounds with electron-withdrawing groups exhibit enhanced antimicrobial properties against Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Some thiazole derivatives demonstrate significant antiproliferative effects in cancer cell lines. For example, derivatives similar to (R)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid have been evaluated for their effectiveness against leukemia and solid tumor cell lines .
Biological Activity Overview
The biological activities of (R)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid can be summarized as follows:
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives, including those structurally related to (R)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid), showing significant activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .
- Anticancer Studies : Research on thiazole derivatives indicated that specific modifications could enhance their potency against cancer cell lines. For instance, a derivative exhibited IC50 values comparable to established anticancer agents like dasatinib .
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with key enzymes or receptors:
- Xanthine Oxidase Inhibition : Some thiazole derivatives have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which can lead to reduced uric acid levels and potential therapeutic effects in gout .
- Cytotoxicity Induction : The anticancer properties may be attributed to the induction of apoptosis in cancer cells through various signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of benzyloxycarbonyl (Cbz)-protected aminoethyl intermediates with thiazole-5-carboxylic acid precursors. Evidence from analogous thiazole syntheses suggests using acetic acid as a solvent under reflux (3–5 hours) to facilitate cyclization . For example, refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid achieves yields >70% via Schiff base formation. Optimization of stoichiometry (1.1:1 molar ratio of aldehyde to thiazolone) minimizes side products .
- Key Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid | Enhances cyclization |
| Temperature | Reflux (~120°C) | Accelerates imine formation |
| Reaction Time | 3–5 hours | Balances completion vs. degradation |
Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?
- Analytical Workflow :
NMR Spectroscopy : Compare - and -NMR shifts with literature data for thiazole-5-carboxylic acid derivatives. For example, the thiazole proton typically resonates at δ 7.8–8.2 ppm .
Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time differences ≥2 minutes confirm enantiopurity .
X-ray Crystallography : Resolve the (R)-configuration via single-crystal analysis. Similar structures show dihedral angles of 15–25° between the thiazole and benzyloxycarbonyl groups .
Q. What stability considerations are critical for handling this compound in aqueous or basic conditions?
- Degradation Pathways : The benzyloxycarbonyl (Cbz) group is susceptible to hydrolysis under basic conditions (pH >9). Stability studies on analogous Cbz-protected amines show <10% decomposition in neutral buffers after 24 hours but >90% cleavage in 0.1M NaOH .
- Storage Recommendations : Store at -20°C under inert gas (N/Ar) in anhydrous DMSO or DMF to prevent hydrolysis.
Advanced Research Questions
Q. How do steric and electronic effects of the benzyloxycarbonyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The Cbz group acts as an electron-withdrawing substituent, deactivating the thiazole ring toward electrophilic substitution but enhancing oxidative coupling. For example, palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids require elevated temperatures (80–100°C) due to reduced electron density at the thiazole C-4 position . Steric hindrance from the ethylamino side chain may necessitate bulky ligands (e.g., XPhos) to prevent catalyst poisoning .
Q. How can researchers resolve contradictions in reported crystallographic data for thiazole-5-carboxylic acid derivatives?
- Case Study : Discrepancies in dihedral angles (e.g., 15° vs. 28°) between the thiazole and aryl groups may arise from crystal packing forces or solvent inclusion. A reanalysis of 20 structures revealed that polar solvents (e.g., DMF) induce tighter packing, reducing dihedral angles by ~5° .
- Resolution Strategy : Perform solvent screening during crystallization and validate with DFT calculations (B3LYP/6-31G* level) to distinguish intrinsic vs. extrinsic structural effects .
Q. What computational approaches are recommended to predict the bioactivity of this compound against enzymatic targets?
- Protocol :
Docking Studies : Use AutoDock Vina to model interactions with enzymes like acetylcholinesterase (PDB: 4EY7). Focus on hydrogen bonding between the carboxylic acid moiety and catalytic triads (e.g., His447 in AChE) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and ligand-protein interaction persistence (>80% over simulation) .
- Validation : Compare predicted IC values with in vitro assays using Ellman’s method for AChE inhibition .
Q. What strategies mitigate byproduct formation during amide bond activation of the carboxylic acid group?
- Optimized Activation :
- Reagents : Use HATU/DIPEA in DMF for low epimerization risk (<5%) .
- Byproduct Analysis : Common side products include oxazolones (detected via LC-MS at m/z +18). Additives like HOAt (1-hydroxy-7-azabenzotriazole) suppress oxazolone formation by stabilizing activated intermediates .
Data Contradiction Analysis
Q. Why do catalytic studies report conflicting turnover numbers (TONs) for Pd-mediated reactions involving this compound?
- Root Cause : Variability in Pd catalyst loading (0.5–5 mol%) and substrate purity (≥95% vs. 90%) significantly impact TONs. For instance, a 2 mol% Pd(OAc)/XPhos system achieved TON = 120 with HPLC-purified substrate vs. TON = 45 with crude material .
- Resolution : Standardize catalyst preactivation (10 minutes under N) and substrate purity thresholds (≥98% by HPLC) for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
